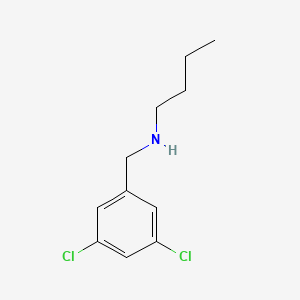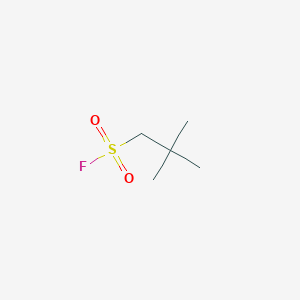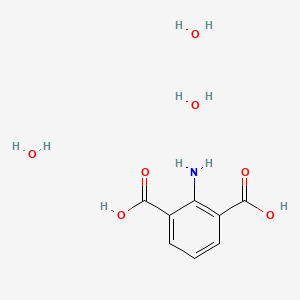
2-Aminobenzene-1,3-dicarboxylic acid trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminobenzene-1,3-dicarboxylic acid trihydrate is an organic compound with the molecular formula C8H7NO4·3H2O. It is a derivative of benzene with two carboxylic acid groups and an amino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,3-dicarboxylic acid trihydrate can be synthesized through several methods. One common method involves the nitration of isophthalic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then crystallized and purified to obtain the trihydrate form .
化学反応の分析
Types of Reactions
2-Aminobenzene-1,3-dicarboxylic acid trihydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 2-Aminobenzene-1,3-dicarboxylic acid.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Aminobenzene-1,3-dicarboxylic acid trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Aminobenzene-1,3-dicarboxylic acid trihydrate involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways .
類似化合物との比較
Similar Compounds
2-Aminobenzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups in the para position.
2-Aminobenzene-1,2-dicarboxylic acid: Carboxylic acid groups in the ortho position.
3-Aminobenzene-1,2-dicarboxylic acid: Amino group in the meta position relative to the carboxylic acids.
Uniqueness
2-Aminobenzene-1,3-dicarboxylic acid trihydrate is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and interactions. This makes it valuable for specific applications in research and industry .
特性
分子式 |
C8H13NO7 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC名 |
2-aminobenzene-1,3-dicarboxylic acid;trihydrate |
InChI |
InChI=1S/C8H7NO4.3H2O/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);3*1H2 |
InChIキー |
GYICMCBNONNFBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


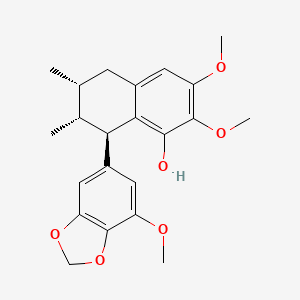
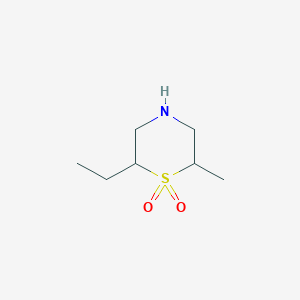
![(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13252715.png)
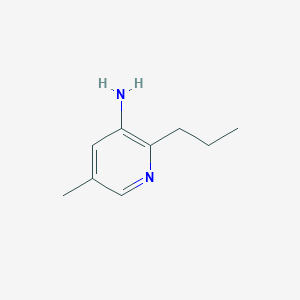
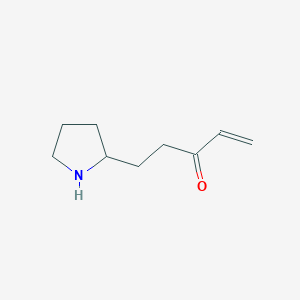
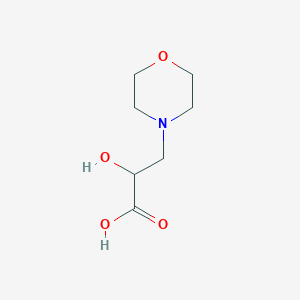
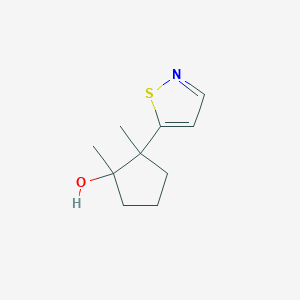
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13252753.png)
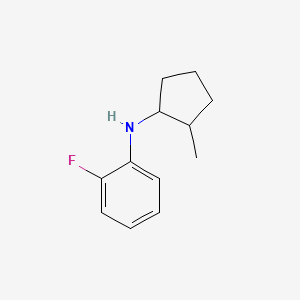
![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13252762.png)
